molecular formula C15H16N6O4S B2397564 4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide CAS No. 906227-63-2

4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide

Cat. No.: B2397564
CAS No.: 906227-63-2
M. Wt: 376.39
InChI Key: RTHLOITUVXSAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide is a compound known for its complex structure, combining elements of pyrimido[2,1-f]purine and benzenesulfonamide. It is utilized in various scientific fields due to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing 4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of the benzenesulfonamide group. Key reaction conditions include:

  • Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

  • Catalysts: Palladium on carbon (Pd/C), triphenylphosphine

  • Temperatures: -78°C to 100°C

Industrial Production Methods

Large-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation in the presence of oxidizing agents like hydrogen peroxide.

  • Reduction: Reduction typically involves reagents such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions occur at the benzenesulfonamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, mild acidic conditions.

  • Reduction: Sodium borohydride, methanol as the solvent.

  • Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Chemistry

The compound is utilized in organic synthesis as an intermediate for producing more complex molecules.

Biology

It serves as a probe for studying enzyme activity and protein-ligand interactions due to its ability to mimic biological molecules.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of dyes, polymers, and other advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, including:

  • Enzyme Inhibition: It can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking enzyme activity.

  • Signal Pathways: The compound may interact with cellular receptors, modulating signal transduction pathways involved in cellular processes.

Comparison with Similar Compounds

Compared to other pyrimido[2,1-f]purine derivatives, 4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide is unique due to its benzenesulfonamide moiety, which enhances its solubility and biological activity.

Similar Compounds

  • 2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purine

  • 4-(2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide

  • 1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purine derivatives

Hope that hits the spot for what you need! Let me know if there's more to dive into.

Properties

IUPAC Name

4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4S/c1-19-12-11(13(22)18-15(19)23)21-8-2-7-20(14(21)17-12)9-3-5-10(6-4-9)26(16,24)25/h3-6H,2,7-8H2,1H3,(H2,16,24,25)(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHLOITUVXSAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.